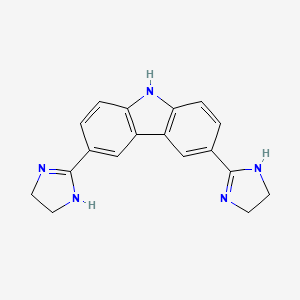![molecular formula C33H39ClNP B12561952 {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 179739-04-9](/img/structure/B12561952.png)
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride is an organophosphorus compound that features a triphenylphosphonium group attached to a 3-(dibutylamino)phenylmethyl moiety. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is the reaction of triphenylphosphine with 3-(dibutylamino)benzyl chloride under anhydrous conditions. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the triphenylphosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the formation of ylides for Wittig reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Strong bases like butyllithium (BuLi) are used to deprotonate the phosphonium salt, forming the ylide.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Alkenes formed through the Wittig reaction.
科学的研究の応用
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of alkenes via the Wittig reaction, which is crucial for the formation of carbon-carbon double bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly those targeting specific biochemical pathways.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用機序
The primary mechanism of action for {[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride involves the formation of ylides, which are key intermediates in the Wittig reaction. The ylide reacts with aldehydes or ketones to form alkenes through a [2+2] cycloaddition mechanism, followed by a [2+2] cycloreversion to yield the final product and triphenylphosphine oxide.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the formation of ylides.
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of the 3-(dibutylamino)phenylmethyl moiety.
Benzyltriphenylphosphonium chloride: Features a benzyl group instead of the 3-(dibutylamino)phenylmethyl group.
Uniqueness
{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to the presence of the dibutylamino group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
特性
CAS番号 |
179739-04-9 |
|---|---|
分子式 |
C33H39ClNP |
分子量 |
516.1 g/mol |
IUPAC名 |
[3-(dibutylamino)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C33H39NP.ClH/c1-3-5-25-34(26-6-4-2)30-18-16-17-29(27-30)28-35(31-19-10-7-11-20-31,32-21-12-8-13-22-32)33-23-14-9-15-24-33;/h7-24,27H,3-6,25-26,28H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
CBJZBOIVNVUMDO-UHFFFAOYSA-M |
正規SMILES |
CCCCN(CCCC)C1=CC=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


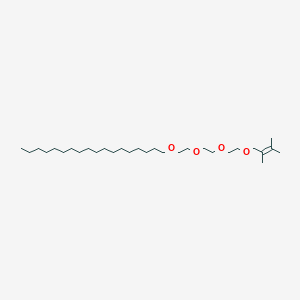
![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)
![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
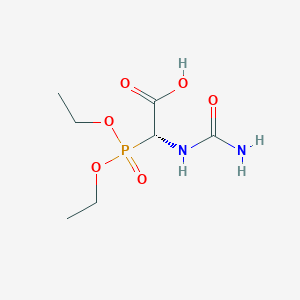
![4,5,6,7-Tetramethylspiro[2.4]hepta-4,6-diene](/img/structure/B12561916.png)
![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
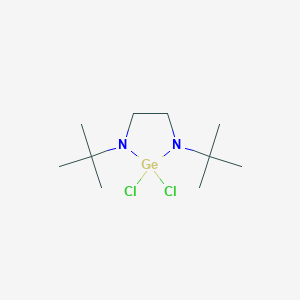
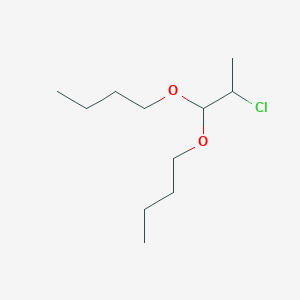
![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)
